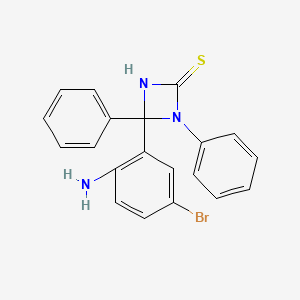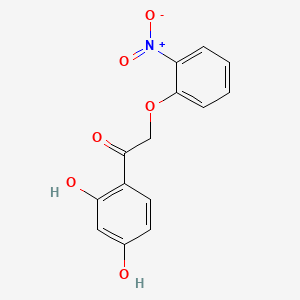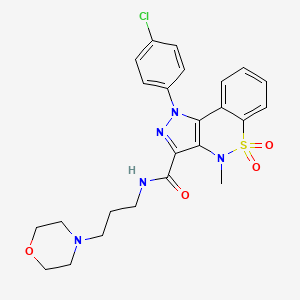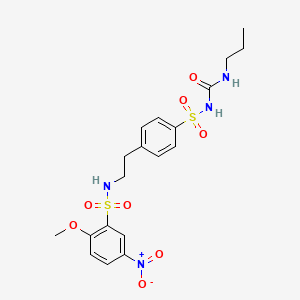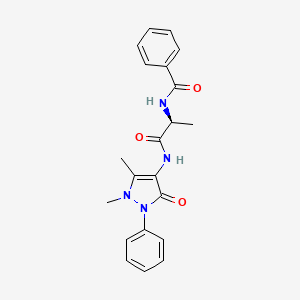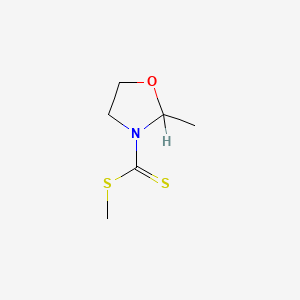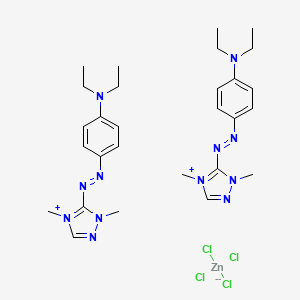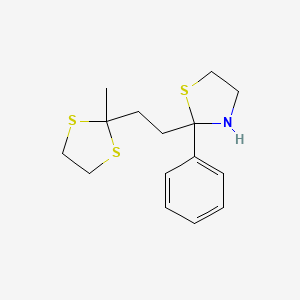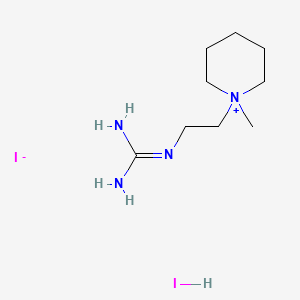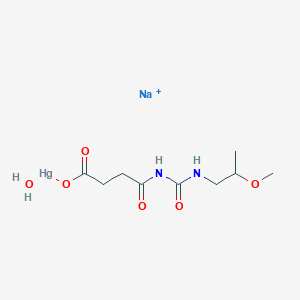
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- is a complex heterocyclic compound It features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and an oxygen atom at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- typically involves multi-step reactions. One common approach is the condensation of a pyrimidinone derivative with an imidazo-pyridine intermediate, followed by the introduction of the fluorophenyl group and the piperidine ring. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce the environmental impact, adhering to green chemistry principles.
化学反应分析
Types of Reactions
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学研究应用
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4(1H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.
Imidazo-pyridine derivatives: Molecules featuring the imidazo-pyridine moiety with various functional groups.
Fluorophenyl compounds: Chemicals containing the fluorophenyl group with different core structures.
Uniqueness
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
属性
CAS 编号 |
108635-82-1 |
|---|---|
分子式 |
C23H24FN7O |
分子量 |
433.5 g/mol |
IUPAC 名称 |
2-[[1-[3-[(4-fluorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H24FN7O/c1-29(22-26-12-8-20(32)28-22)18-9-13-30(14-10-18)23-27-19-3-2-11-25-21(19)31(23)15-16-4-6-17(24)7-5-16/h2-8,11-12,18H,9-10,13-15H2,1H3,(H,26,28,32) |
InChI 键 |
RQJJBKABYTVPPP-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)N=CC=C3)C5=NC=CC(=O)N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


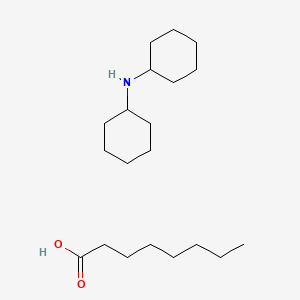
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)
